molecular formula C14H18N4O3 B2473233 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034449-13-1

3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2473233
CAS No.: 2034449-13-1
M. Wt: 290.323
InChI Key: DZCWXFCZLKDFRV-UHFFFAOYSA-N
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Description

3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with an ethoxyacetyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with ethyl bromoacetate, followed by hydrolysis and subsequent acylation to introduce the ethoxyacetyl group.

  • Pyrazine Ring Formation: : The pyrazine ring can be constructed through cyclization reactions involving appropriate precursors. One approach is the condensation of 2,3-diaminopyrazine with a suitable aldehyde or ketone, followed by oxidation to form the pyrazine ring.

  • Coupling Reaction: : The final step involves the coupling of the piperidine intermediate with the pyrazine ring. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of the piperidine intermediate reacts with a halogenated pyrazine derivative to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, where the ethoxyacetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonitrile group on the pyrazine ring, converting it to an amine or other reduced forms.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine moiety.

  • Biological Studies: : It is used in research exploring its effects on various biological pathways and its potential as a bioactive molecule.

  • Chemical Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

  • Industrial Applications: : It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways:

  • Molecular Targets: : Potential targets include neurotransmitter receptors or enzymes involved in metabolic pathways.

  • Pathways Involved: : The compound may modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(2-Acetoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with an acetoxy group instead of an ethoxy group.

    3-((1-(2-Methoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxyacetyl group in 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may confer unique properties such as increased lipophilicity or altered reactivity compared to its analogs. This can influence its biological activity and suitability for specific applications.

Properties

IUPAC Name

3-[1-(2-ethoxyacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-2-20-10-13(19)18-7-3-4-11(9-18)21-14-12(8-15)16-5-6-17-14/h5-6,11H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCWXFCZLKDFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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